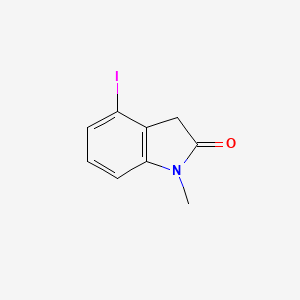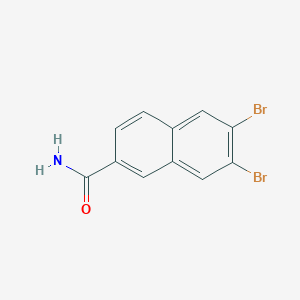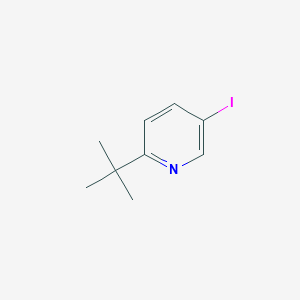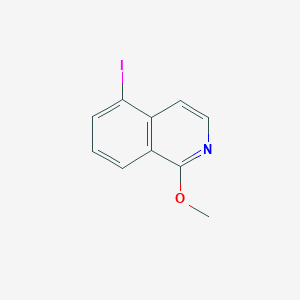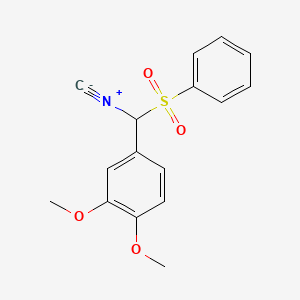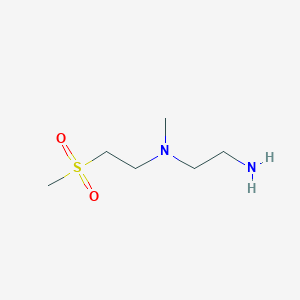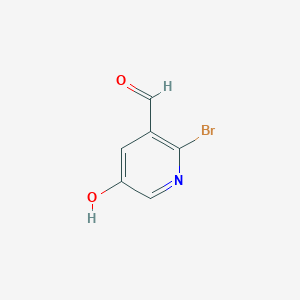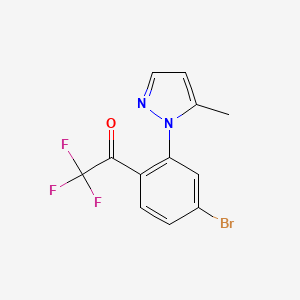
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a trifluoromethyl ketone group attached to a brominated phenyl ring, which is further substituted with a pyrazole moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(5-methyl-1H-pyrazol-1-yl)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Ketone Formation:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The pyrazole moiety can undergo oxidation to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its trifluoromethyl ketone group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways involving pyrazole-containing molecules or to investigate the effects of trifluoromethylation on biological activity.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl ketone group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency. In material science, the compound’s hydrophobic and thermally stable properties contribute to its effectiveness in enhancing the performance of polymers or coatings.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol: This compound has an alcohol group instead of a ketone group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.
Propriétés
Formule moléculaire |
C12H8BrF3N2O |
|---|---|
Poids moléculaire |
333.10 g/mol |
Nom IUPAC |
1-[4-bromo-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H8BrF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 |
Clé InChI |
XSOPTTNBDKXJPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1C2=C(C=CC(=C2)Br)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



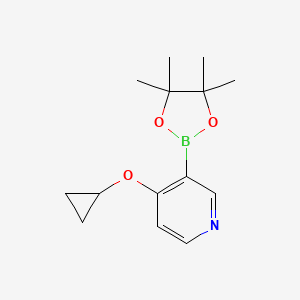
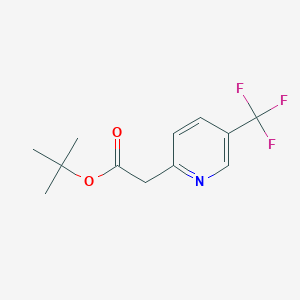
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
